N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethoxy group, and a tetrafluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide typically involves the reaction of 3-chloroaniline with ethyl 2,3,3,3-tetrafluoropropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide is unique due to the presence of the tetrafluoropropanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10ClF4NO2 |
---|---|
Molecular Weight |
299.65 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide |
InChI |
InChI=1S/C11H10ClF4NO2/c1-2-19-10(13,11(14,15)16)9(18)17-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,17,18) |
InChI Key |
CXDXJIGNHVLZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)NC1=CC(=CC=C1)Cl)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.